1-(But-3-en-1-yl)piperazine dihydrochloride
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Overview
Description
1-(But-3-en-1-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)piperazine dihydrochloride typically involves the reaction of piperazine with but-3-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-1-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: The major products are typically alcohols or ketones.
Reduction: The major products are usually amines or hydrocarbons.
Substitution: The major products depend on the nucleophile used but can include various substituted piperazine derivatives.
Scientific Research Applications
1-(But-3-en-1-yl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments .
Comparison with Similar Compounds
Similar Compounds
1-(But-3-yn-1-yl)piperazine dihydrochloride: Similar in structure but contains a triple bond instead of a double bond.
1-(Butyl)piperazine dihydrochloride: Lacks the double bond in the butyl group.
1-(Phenyl)piperazine dihydrochloride: Contains a phenyl group instead of a but-3-en-1-yl group.
Uniqueness
1-(But-3-en-1-yl)piperazine dihydrochloride is unique due to the presence of the but-3-en-1-yl group, which imparts specific chemical reactivity and biological activity. The double bond in the but-3-en-1-yl group allows for additional chemical modifications and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H18Cl2N2 |
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Molecular Weight |
213.15 g/mol |
IUPAC Name |
1-but-3-enylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h2,9H,1,3-8H2;2*1H |
InChI Key |
WULUAMJDGDUMHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CCNCC1.Cl.Cl |
Origin of Product |
United States |
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